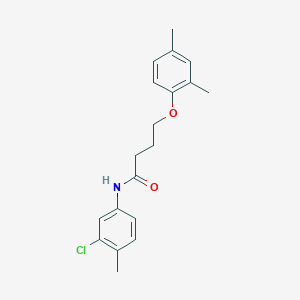

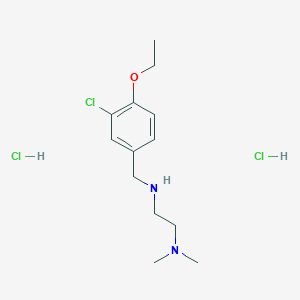

![molecular formula C20H22N4O2S B4578595 2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)

2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to the triazole family often involves click chemistry, which provides an efficient and straightforward route for creating 1,2,3-triazoles. One method described involves the treatment of ethyl diazoacetate with aryl imines derived from 4-methoxyaniline, facilitating the synthesis of fully substituted 1,2,3-triazoles with high chemical yields under base-mediated conditions. This approach demonstrates the versatility and adaptability of synthesizing triazole derivatives, including those structurally similar to the compound of interest (Chen, Liu, & Chen, 2010).

Molecular Structure Analysis

The molecular structure of compounds within the triazole family is often stabilized by intramolecular hydrogen bonding, contributing to their stability and reactivity. For instance, N-carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea showcases such stabilization, with intramolecular N—H⋯S=C and N—H⋯O=C hydrogen bonds forming an S(6) graph-set motif. This indicates the compound's planar structure and potential for further chemical interactions (Dolzhenko et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives can be highlighted through various synthesis reactions, such as the formation of (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide from equimolar equivalents of triazole and 2-acetylbenzofuran. This example underscores the reactivity of triazole compounds towards forming complex heterocycles with high yields, hinting at the versatile chemical properties of the compound (Abdel-Wahab, Bekheit, Kariuki, & El-Hiti, 2023).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their application potential. These properties are often determined by the compound’s molecular structure and intramolecular bonding, as seen in the detailed structural analysis of triazole compounds. The planarity of the triazole ring and its substituents influence its physical characteristics, which are essential for its application in various fields.

Chemical Properties Analysis

Triazole derivatives exhibit a range of chemical properties, including potential biological activity. The modification of triazole compounds to enhance their chemical properties, such as increasing their anticancer effects or reducing toxicity, demonstrates the compound's versatility. For example, the replacement of the acetamide group in certain triazole derivatives with alkylurea has been shown to retain antiproliferative activity while dramatically reducing acute oral toxicity, highlighting the compound's adaptability in medicinal chemistry (Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for Metabolism and Mode of Action Studies

Radiosynthesis techniques are applied to similar compounds for in-depth analysis of their metabolism and mode of action. For instance, chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized at high specific activities to study their metabolic pathways and mechanisms of action in plants. These methodologies may be relevant to understanding the behavior and impact of 2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide in biological systems (Latli & Casida, 1995).

Comparative Metabolism in Human and Rat Liver Microsomes

The metabolism of chloroacetamide herbicides, which share structural similarities with the compound , has been compared in human and rat liver microsomes. This research offers insights into the metabolic pathways and differences across species, contributing to a better understanding of potential human exposure risks and the environmental impact of similar compounds (Coleman et al., 2000).

Enzyme Inhibition for Antidiabetic Activity

Derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been explored for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. This suggests potential research applications of 2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide in designing enzyme inhibitors with therapeutic benefits (Saxena et al., 2009).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities have been a significant area of research for related compounds. Studies have demonstrated the potential for synthesized derivatives to possess antimicrobial properties against various bacterial and fungal strains, indicating a potential application for 2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide in developing new antimicrobial agents (Wardkhan et al., 2008).

Synthesis and Biological Activity Evaluation

The compound's structural features are conducive to synthesizing various analogs with potential biological activities. Research into similar compounds has involved synthesizing new derivatives and evaluating their anticancer, antimicrobial, and enzyme inhibitory activities. This approach can be applied to 2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide to discover and develop new therapeutic agents with diverse biological functions (Virk et al., 2018).

Eigenschaften

IUPAC Name |

2-[[4-(4-ethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-4-15-5-9-17(10-6-15)24-14(2)22-23-20(24)27-13-19(25)21-16-7-11-18(26-3)12-8-16/h5-12H,4,13H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBFNDKHUGLRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)

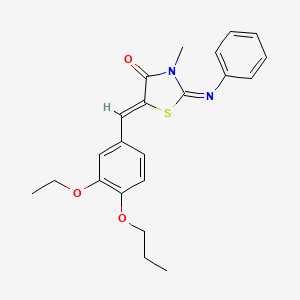

![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)

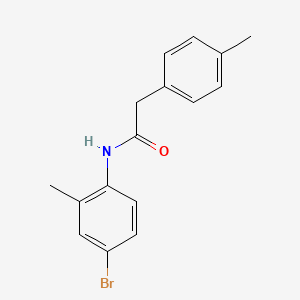

![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)

![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)

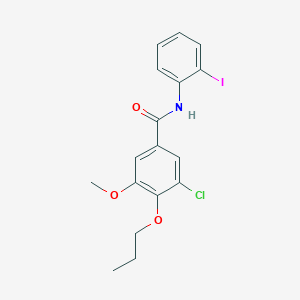

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)

![2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4578596.png)

![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)

![methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)